8-Oxo-8-phenyloctanoic acid
Description
Contextualization within Organic and Biochemistry Research
In the landscape of scientific research, 8-Oxo-8-phenyloctanoic acid is recognized for its utility as a reagent and building block in chemical synthesis. Its bifunctional nature allows it to participate in a variety of chemical reactions, including oxidations and reductions, making it a versatile tool for creating more complex molecules.
From a biochemical perspective, the compound and its derivatives have been a subject of investigation for their potential interactions with biological systems. Research has explored its effects on enzymes and other biomolecules. For instance, derivatives of this compound have been studied as potential inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation. The structural framework of this compound is also found in molecules investigated for their role in modulating biological pathways, highlighting its relevance in medicinal chemistry research. ontosight.ai
Structural Features and Nomenclature for Research Purposes
The defining structural characteristics of this compound are a seven-carbon aliphatic chain linked to a phenyl group via a ketone, with a carboxylic acid group at the other terminus. vulcanchem.com This combination of a lipophilic phenyl group and a hydrophilic carboxylic acid group gives the molecule amphiphilic properties. The presence of both a ketone and a carboxylic acid functional group allows for a wide range of chemical modifications.
The systematic IUPAC name for this compound is this compound. It is cataloged under the CAS Registry Number 24314-23-6. The structural arrangement of its atoms can be unambiguously represented by the InChIKey UMCSRRHQLAVYRS-UHFFFAOYSA-N.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₃ | vulcanchem.com |
| Molecular Weight | 234.29 g/mol | |
| CAS Number | 24314-23-6 | |
| InChIKey | UMCSRRHQLAVYRS-UHFFFAOYSA-N |
Significance as a Research Scaffold and Intermediate
A primary role of this compound in academic research is its function as a synthetic intermediate. evitachem.com Organic chemists utilize it as a starting material or a key building block for the synthesis of more elaborate molecules. One notable synthetic route to produce this compound itself is through the oxidation of 8-phenyloctanoic acid. vulcanchem.com
Its value as a scaffold is evident in its use as a precursor for various derivatives. For example, it can be a starting point for creating nonsteroidal anti-inflammatory drugs (NSAIDs) due to its structural similarities to arylpropionic acids. vulcanchem.com Furthermore, derivatives such as 8-Oxo-8-phenyl-octanoic acid hydroxyamide and 8-Oxo-8-phenyl-octanoic acid (2-amino-phenyl)-amide have been synthesized and studied for their potential biological activities, demonstrating the compound's versatility as a foundational structure in medicinal chemistry exploration. ontosight.aiontosight.ai Research has also documented its use in the synthesis of analogs of Suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor, to explore new anti-cancer agents. nih.gov
Interactive Data Table: Research Applications and Findings
| Research Area | Finding/Application | Reference |
| Organic Synthesis | Used as a building block for more complex molecules. | |
| Medicinal Chemistry | Serves as a precursor for synthesizing potential NSAIDs. vulcanchem.com | vulcanchem.com |
| Biochemical Research | Investigated for its potential interactions with enzymes like histone deacetylases (HDACs). | |
| Materials Science | Used in polymer coatings to enhance thermal stability. vulcanchem.com | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxo-8-phenyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCSRRHQLAVYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305602 | |
| Record name | 8-Oxo-8-phenyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24314-23-6 | |
| Record name | 24314-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Oxo-8-phenyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 8 Oxo 8 Phenyloctanoic Acid
Fundamental Chemical Reactions
8-Oxo-8-phenyloctanoic acid is susceptible to a variety of fundamental chemical reactions, including oxidation, reduction, and substitution, which can selectively target its functional groups. The specific outcomes of these reactions are highly dependent on the reagents and conditions employed.
The oxidation of this compound can proceed at several points on the molecule, although the aliphatic chain and the carbonyl group are the most common sites of reaction. Common oxidizing agents used in reactions involving this compound or its precursors include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.com For instance, this compound can be synthesized through the oxidation of 8-phenyloctanoic acid using KMnO₄ in acidic conditions. vulcanchem.com While specific studies on the further oxidation of this compound are not extensively detailed in the reviewed literature, general principles of organic chemistry suggest that strong oxidizing conditions could potentially lead to cleavage of the carbon chain or reactions at the benzene (B151609) ring, though the latter is deactivated by the ketone group.
A potential, though not explicitly documented, oxidation pathway is the Baeyer-Villiger oxidation, which would involve the insertion of an oxygen atom between the phenyl group and the carbonyl carbon, yielding a phenyl ester.
Table 1: Potential Oxidation Reactions and Reagents
| Reagent(s) | Target Functional Group | Potential Product(s) |
| Potassium Permanganate (KMnO₄) | Aliphatic Chain | Dicarboxylic acids (via cleavage) |
| Peroxy Acids (e.g., m-CPBA) | Phenyl Ketone | Phenyl 7-carboxyheptanoate (Baeyer-Villiger) |
The reduction of this compound primarily targets the ketone and carboxylic acid functionalities. The choice of reducing agent determines the extent of the reduction. Common reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce the ketone to a secondary alcohol, yielding 8-hydroxy-8-phenyloctanoic acid, without affecting the carboxylic acid. evitachem.com In contrast, more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid to their corresponding alcohols, resulting in 8-phenyloctane-1,8-diol. evitachem.com
Table 2: Reduction Reactions of this compound
| Reagent(s) | Target Functional Group(s) | Major Product |
| Sodium Borohydride (NaBH₄) | Ketone | 8-Hydroxy-8-phenyloctanoic acid |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | 8-Phenyloctane-1,8-diol |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ketone and Phenyl Ring | 8-Hydroxy-8-cyclohexyloctanoic acid |
Substitution reactions of this compound predominantly involve the carboxylic acid group. This functional group can readily undergo nucleophilic acyl substitution to form a variety of derivatives. evitachem.com For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions, while treatment with thionyl chloride (SOCl₂) or a similar reagent can convert it into an acyl chloride. This highly reactive intermediate can then be reacted with amines to form amides or with other nucleophiles.
Electrophilic aromatic substitution on the phenyl ring is also possible, but the carbonyl group acts as a deactivating group and a meta-director, making such reactions require harsher conditions than for an unsubstituted benzene ring.
Derivatization for Enhanced Functionality
The chemical handles on this compound allow for its derivatization into molecules with enhanced or specific functionalities. These derivatives are explored for various applications, from pharmaceuticals to materials science. For example, it is considered a precursor for synthesizing certain nonsteroidal anti-inflammatory drugs (NSAIDs). vulcanchem.com
One significant area of derivatization is the synthesis of enzyme inhibitors. The hydroxyamide derivative, this compound hydroxyamide, has been investigated as a potential inhibitor of enzymes like histone deacetylases (HDACs) and fatty acid amide hydrolase (FAAH). ontosight.aiidrblab.net Similarly, the amide derivative, 8-Oxo-8-phenyl-octanoic acid (2-amino-phenyl)-amide, has been synthesized and cataloged for its potential pharmacological properties. ontosight.ai In the field of drug delivery, the compound has been incorporated into larger structures as an agent to enhance the intracellular penetration of bioorthogonal compositions. google.comgoogle.com
Table 3: Examples of Functional Derivatives of this compound
| Derivative Class | Example Compound | Enhanced Functionality/Application |
| Hydroxyamides | 8-Oxo-8-phenyl-octanoic acid hydroxyamide | Enzyme Inhibition (e.g., HDACs) ontosight.aiidrblab.net |
| Amides | 8-Oxo-8-phenyl-octanoic acid (2-amino-phenyl)-amide | Pharmacological Activity ontosight.ai |
| Bio-conjugates | Not specified | Enhanced Intracellular Penetration google.comgoogle.com |
| NSAID Precursors | Not specified | Anti-inflammatory Drug Synthesis vulcanchem.com |
Kinetic and Mechanistic Aspects of Reaction Pathways
While detailed kinetic and mechanistic studies specifically on this compound are limited in the public domain, valuable insights can be drawn from studies of structurally analogous compounds. Research on novel inactivators of peptidylglycine α-amidating monooxygenase (PAM), such as 4-oxo-5-acetamido-6-phenyl-hex-2-enoic acid, provides a framework for understanding the kinetics of related molecules. nih.gov
These studies have determined kinetic parameters like the inactivation rate constant (k_inact) and the inhibition constant (K_i). nih.gov The results established that these compounds act as competitive inactivators, meaning they bind to the enzyme's active site before reacting. nih.gov For one such analog, 4-oxo-5-acetamido-6-(2-thienyl)-hex-2-enoic acid, the inactivation was found to be stereospecific, highlighting the importance of molecular geometry in the reaction mechanism. nih.gov
Mechanistically, the reactions of this compound follow established principles. The reduction of the ketone by sodium borohydride, for instance, proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The subsequent protonation of the resulting alkoxide yields the alcohol. The kinetics of such reactions are influenced by factors like solvent, temperature, and steric hindrance around the reactive site. Time-resolved spectroscopy studies on other systems have shown that the timescale of individual reaction steps, such as the formation of a reactive intermediate, can be rate-limiting. uni-regensburg.de
Table 4: Kinetic Parameters for a Structurally Related PAM Inactivator
| Compound | K_i (mM) | k_inact (min⁻¹) | k_inact/K_i (M⁻¹s⁻¹) |
| 4-oxo-5-acetamido-6-phenyl-hex-2-enoic acid | 1.1 ± 0.2 | 0.21 ± 0.02 | 3200 |
| 4-oxo-5-acetamido-6-(2-thienyl)-hex-2-enoic acid | 0.8 ± 0.2 | 0.24 ± 0.03 | 5000 |
| Data adapted from a study on related compounds to illustrate kinetic analysis principles. nih.gov |
Mechanistic Investigations of Processes Involving 8 Oxo 8 Phenyloctanoic Acid Scaffolds
Elucidation of Reaction Mechanisms in Synthetic Organic Chemistry
The synthesis of 8-oxo-8-phenyloctanoic acid and its derivatives often involves multi-step processes where understanding the underlying mechanisms is key to optimizing reaction conditions and yields. While specific, detailed mechanistic studies for the synthesis of this compound itself are not extensively documented in the provided results, general principles of organic reactions can be applied. For instance, its synthesis may involve Friedel-Crafts acylation, where the mechanism proceeds through the formation of an acylium ion intermediate that then attacks the phenyl ring.
Derivatives of this compound have been synthesized to explore their biological activities, and these syntheses provide clues to the compound's reactivity. For example, the synthesis of peptidyl derivatives for use as enzyme inhibitors involves multiple steps, including the formation of an ester and subsequent oxidation. google.com The oxidation of a precursor alcohol to the ketone in 3-allyloxycarbonylamino-4-oxo-8-phenyloctanoic acid t-butyl ester is a critical step, likely proceeding through a Swern oxidation or a similar mechanism involving a hypervalent iodine reagent. google.com
Further modifications, such as those seen in the synthesis of histone deacetylase (HDAC) inhibitors, involve reactions like cross-metathesis. nih.gov The mechanism of this reaction, catalyzed by a Grubbs' catalyst, involves a series of [2+2] cycloadditions and cycloreversions, demonstrating the utility of modern organometallic catalysis in manipulating complex molecules like this compound analogs. nih.gov The study of these synthetic transformations provides a foundation for understanding how the this compound scaffold can be chemically manipulated.
Enzyme-Catalyzed Transformations and Substrate Interactions
The interaction of this compound with enzymes is a significant area of research, particularly in the context of its biological activities and metabolism.
Enzymes that act on this compound or its analogs must possess an active site capable of accommodating the long alkyl chain and the terminal phenyl group. The binding of a substrate to an enzyme's active site is a dynamic process, often involving conformational changes in both the substrate and the enzyme to achieve an optimal orientation for catalysis. researchgate.net
For instance, this compound has been studied in the context of histone deacetylase (HDAC) inhibition. It is hypothesized that the carboxylic acid end of the molecule interacts with the zinc-containing active site of the HDAC enzyme, while the phenyl group provides additional binding interactions within a hydrophobic pocket. The recognition process is highly specific, and even small changes to the inhibitor's structure can significantly impact its binding affinity and inhibitory potency. nih.gov The dynamic motions of the enzyme are crucial in facilitating the entry of the substrate into the active site and the subsequent chemical reaction. researchgate.net
The following table summarizes the interaction of this compound and its analogs with specific enzymes:
| Enzyme | Interaction Type | Key Structural Features of Substrate |
|---|---|---|
| Histone Deacetylase (HDAC) | Inhibition | Carboxylic acid, phenyl group |
| Poly-3-hydroxyalkanoate (PHA) Synthase | Substrate | Phenyl group on the alkyl chain |
This table is generated based on information from the search results.
The metabolism of phenylalkanoic acids, including 8-phenyloctanoic acid, has been investigated in various organisms. In rumen fluid, 8-phenyloctanoic acid undergoes β-oxidation, a metabolic process that shortens the alkyl chain by two carbons at a time. researchgate.net This suggests that the initial steps of its degradation involve enzymes such as acyl-CoA synthetase, which activates the carboxylic acid, followed by a series of enzymes that catalyze the oxidation, hydration, and thiolytic cleavage of the fatty acid chain.
In the context of bacteria, such as Pseudomonas putida, 8-phenyloctanoic acid can serve as a precursor for the biosynthesis of poly-3-hydroxyalkanoates (PHAs). researchgate.net The enzyme PHA synthase recognizes the 3-hydroxyacyl-CoA derivative of 8-phenyloctanoic acid and incorporates it into the growing polymer chain. researchgate.net This demonstrates the ability of microbial enzymes to utilize this compound as a building block for complex biopolymers.
Furthermore, studies on the degradation of phenylacetic acid in Escherichia coli have shown that compounds with an even number of carbon atoms in the aliphatic chain, such as 8-phenyloctanoic acid, can induce the phenylacetyl-CoA (PA-CoA) catabolic pathway. ebi.ac.uk This pathway involves a multi-component oxygenase that hydroxylates the phenyl ring of PA-CoA, initiating its breakdown. ebi.ac.uk The induction of this pathway by 8-phenyloctanoic acid suggests that it is likely converted to phenylacetyl-CoA through β-oxidation.
A proposed metabolic pathway for this compound based on these findings is presented below:
| Step | Reaction | Enzyme Class (Putative) | Product |
|---|---|---|---|
| 1 | Activation | Acyl-CoA Synthetase | 8-oxo-8-phenyloctanoyl-CoA |
| 2 | β-oxidation (multiple cycles) | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Phenylacetyl-CoA |
| 3 | Ring Hydroxylation | Phenylacetyl-CoA Oxygenase | Hydroxylated Phenylacetyl-CoA |
This table is a hypothetical representation based on the provided search results.
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to elucidating the precise molecular architecture of 8-Oxo-8-phenyloctanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into its atomic connectivity and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound by providing information on the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the phenyl group appear as multiplets in the range of δ 7.4-8.0 ppm. Specifically, the protons ortho to the carbonyl group are expected to resonate further downfield due to the electron-withdrawing effect of the ketone. The aliphatic chain protons exhibit characteristic signals, with the methylene (B1212753) group adjacent to the carbonyl (α-CH₂) appearing as a triplet around δ 2.9-3.0 ppm. The methylene group adjacent to the carboxylic acid (α'-CH₂) typically resonates around δ 2.3 ppm. The remaining methylene groups in the chain produce a series of multiplets in the δ 1.3-1.8 ppm region.
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the ketone is characteristically found downfield, often around δ 200 ppm. The carboxylic acid carbonyl carbon appears at approximately δ 178-180 ppm. The aromatic carbons show signals between δ 128 and 137 ppm, with the ipso-carbon (attached to the keto group) being distinct. The aliphatic carbons give rise to signals in the range of δ 23-38 ppm.
A representative, though not exhaustive, summary of expected NMR shifts is provided below. Actual shifts can vary based on the solvent and experimental conditions.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.4 - 8.0 (m) | 128.0 - 137.0 |
| -CH₂- (adjacent to ketone) | ~2.9 - 3.0 (t) | ~38.5 |
| -CH₂- (adjacent to COOH) | ~2.3 (t) | ~34.0 |
| Other -CH₂- groups | 1.3 - 1.8 (m) | ~24-29 |
| Ketone Carbonyl | - | ~200 |
| Carboxylic Acid Carbonyl | - | ~178-180 |
Data is compiled from typical values and may not represent a specific experimental result.
Mass Spectrometry
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of this compound is C₁₄H₁₈O₃, which corresponds to a molecular weight of 234.29 g/mol .
In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, further validating the molecular formula. Electron ionization (EI) mass spectra often show a prominent molecular ion peak (M⁺) at m/z 234. A characteristic fragmentation pattern includes the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak. vulcanchem.com Other fragments may arise from the cleavage of the aliphatic chain. Electrospray ionization (ESI) is also a common technique for the analysis of this compound. google.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. nih.gov A typical setup involves a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector, as the phenyl group provides strong chromophoric activity. nih.gov Purity levels of ≥97% are often reported for synthesized batches. nih.gov
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be utilized, particularly after derivatization of the carboxylic acid group to a more volatile ester, such as a methyl ester. researchgate.netmodares.ac.ir This technique allows for the separation and identification of the compound and any volatile impurities. modares.ac.irmodares.ac.ir
Thermal Analysis for Material Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to determine the material properties of this compound, including its melting point and thermal stability. waters.com
Biochemical and Metabolic Studies of Phenylalkanoic Acid Metabolism
Microbial Catabolism and Degradation Pathways
The microbial breakdown of 8-Oxo-8-phenyloctanoic acid is a critical process in the carbon cycle, enabling microorganisms to utilize this aromatic compound as a source of carbon and energy. The primary mechanism for its degradation is through the beta-oxidation pathway, a stepwise process that shortens the fatty acid chain.
Beta-Oxidation of Phenyl Fatty Acids
Microbial degradation of phenyl-substituted fatty acids, including this compound, generally proceeds via the beta-oxidation cycle. This catabolic process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid chain. In bacteria, this pathway is essential for the metabolism of fatty acids to produce acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle for energy production.
While specific studies on this compound are limited, the metabolism of the closely related 8-phenyloctanoic acid has been investigated. In vitro studies using rumen fluid have demonstrated that 8-phenyloctanoic acid undergoes beta-oxidation, resulting in chain-shortened phenyl-substituted fatty acids. This suggests that the presence of the phenyl group does not inherently block the beta-oxidation machinery.
The initial step in the beta-oxidation of fatty acids is their activation to a coenzyme A (CoA) thioester, a reaction catalyzed by acyl-CoA synthetases (FadD). In organisms like Pseudomonas putida, a metabolically versatile soil bacterium, FadD enzymes have been shown to activate a range of phenylalkanoic acids. This activation is a prerequisite for their entry into the beta-oxidation spiral. The presence of the terminal oxo-group in this compound may influence the efficiency of this initial activation step and the subsequent enzymatic reactions in the beta-oxidation pathway.
Biosynthesis of Polyhydroxyalkanoates Bearing Aromatic Moieties
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. The incorporation of aromatic moieties into the PHA backbone can significantly alter their physical and chemical properties, leading to the development of novel bioplastics.
Phenylalkanoic acids, after undergoing partial beta-oxidation, can serve as precursors for the synthesis of PHAs with aromatic side chains. The intermediates of the beta-oxidation pathway, which are (R)-3-hydroxyacyl-CoAs, can be directly polymerized by PHA synthases. For instance, if this compound were to undergo beta-oxidation, it could potentially generate intermediates that are incorporated into the PHA polymer, resulting in a polyester (B1180765) with phenyl-keto functional groups.
The synthesis of such functionalized PHAs is of significant interest as it allows for the production of bioplastics with tailored properties. The composition and characteristics of the resulting PHA are dependent on the substrate provided, the metabolic pathways of the producing microorganism, and the substrate specificity of the PHA synthase enzyme.
Role in Intermediary Metabolism and Biological Processes
Intermediary metabolism encompasses the intracellular processes of converting nutrients into cellular components and energy. The catabolism of this compound feeds into this central metabolism.
The acetyl-CoA produced from the complete beta-oxidation of the octanoic acid chain of this compound can enter the tricarboxylic acid (TCA) cycle, generating ATP and reducing equivalents (NADH and FADH2). These reducing equivalents are then used in the electron transport chain to produce more ATP, the primary energy currency of the cell.
Furthermore, the intermediates of the beta-oxidation pathway can be channeled into other biosynthetic pathways. For example, the acyl-CoA intermediates can be used for the synthesis of complex lipids or other cellular components. The degradation of the phenyl ring itself would require a separate set of enzymatic pathways, often involving oxygenases to open the aromatic ring, eventually leading to intermediates that can also enter central metabolic pathways.
Enzymatic Activities and Substrate Specificity in Biological Systems
The metabolism of this compound is dependent on the activity and substrate specificity of several key enzymes.
Acyl-CoA Synthetases (FadD): As mentioned, these enzymes are crucial for the initial activation of fatty acids. The substrate specificity of FadD enzymes can vary between different microbial species. While some FadD enzymes have a broad substrate range, others are more specific for fatty acids of a particular chain length or with specific functional groups. The presence of the 8-oxo group could influence the binding and catalytic efficiency of FadD towards this compound.
Beta-Oxidation Enzymes: The core enzymes of the beta-oxidation pathway (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase) also exhibit substrate specificity. The presence of the bulky phenyl group and the terminal oxo group might affect the catalytic rates of these enzymes.
Ketone-Reducing Enzymes: It is also plausible that microorganisms possess enzymes capable of reducing the terminal keto-group of this compound. Such a reduction would yield 8-hydroxy-8-phenyloctanoic acid, which could then be a substrate for further metabolic transformations. The presence and activity of such reductases would represent an alternative or preliminary step before or during the beta-oxidation of the fatty acid chain.
The following table summarizes the key enzymes potentially involved in the metabolism of this compound and their putative functions.
| Enzyme Class | Putative Function in this compound Metabolism |
| Acyl-CoA Synthetase (FadD) | Activation of the carboxylic acid group to a CoA thioester. |
| Acyl-CoA Dehydrogenase | First step of beta-oxidation, introducing a double bond. |
| Enoyl-CoA Hydratase | Hydration of the double bond formed in the previous step. |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group to a keto group. |
| Ketoacyl-CoA Thiolase | Cleavage of the carbon chain, releasing acetyl-CoA. |
| Ketone Reductase | Potential reduction of the 8-oxo group to a hydroxyl group. |
| PHA Synthase | Polymerization of 3-hydroxyacyl-CoA intermediates into PHA. |
Further research is necessary to fully elucidate the specific enzymatic machinery and metabolic pathways involved in the microbial utilization of this compound.
Therapeutic and Biological Target Oriented Research
Investigation as Potential Enzyme Inhibitors or Modulators
The presence of both a carbonyl group and a carboxylic acid moiety makes 8-Oxo-8-phenyloctanoic acid a candidate for investigation as an inhibitor or modulator of several enzyme classes. The phenyl group can engage in hydrophobic or pi-stacking interactions within an enzyme's active site, while the carboxylic acid can form hydrogen bonds or ionic interactions with key amino acid residues. The flexible octanoic acid chain allows the molecule to adopt various conformations to fit into different binding pockets.
Hypothetically, this compound could be screened against a panel of enzymes, including but not limited to, lipases, esterases, and certain metabolic enzymes where the long aliphatic chain could mimic natural substrates.
Histone Deacetylase (HDAC) Inhibitory Activity Studies
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. Many known HDAC inhibitors possess a common pharmacophore consisting of a zinc-binding group (often a hydroxamic acid or carboxylic acid), a linker region, and a cap group that interacts with the surface of the enzyme.
The structure of this compound aligns with this general pharmacophore model, where the carboxylic acid could potentially act as a zinc-binding group, the octanoic chain as the linker, and the phenyl group as the cap. Future research would be necessary to determine its inhibitory activity against various HDAC isoforms. Such studies would involve in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) values.
| HDAC Isoform | Hypothetical IC50 (µM) for this compound |
| HDAC1 | Data not available |
| HDAC2 | Data not available |
| HDAC3 | Data not available |
| HDAC6 | Data not available |
| HDAC8 | Data not available |
Characterization of Molecular Interactions with Biological Targets
To understand the potential mechanism of action of this compound at a molecular level, computational modeling and structural biology techniques would be indispensable. Molecular docking studies could be employed to predict the binding mode of the compound within the active site of target enzymes, such as various HDAC isoforms.
These simulations could elucidate key interactions, such as:
Coordination with the catalytic zinc ion: The carboxylic acid group of this compound could potentially coordinate with the zinc ion present in the active site of zinc-dependent HDACs.
Hydrogen bonding: The carbonyl and carboxyl groups could form hydrogen bonds with amino acid residues in the active site, such as histidine, aspartate, or tyrosine.
| Target Protein | Potential Interacting Residues | Type of Interaction |
| HDAC (Hypothetical) | Zinc ion | Coordination |
| Histidine, Aspartate | Hydrogen Bonding | |
| Phenylalanine, Leucine | Hydrophobic |
Further experimental validation through techniques like X-ray crystallography or NMR spectroscopy would be required to confirm these predicted interactions and provide a detailed structural basis for its activity.
Computational and Theoretical Chemistry Applied to 8 Oxo 8 Phenyloctanoic Acid
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is crucial in fields like drug discovery for predicting the binding affinity and mode of action of a ligand.
For 8-Oxo-8-phenyloctanoic acid, a hypothetical docking study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its lowest energy conformation. This involves defining correct bond lengths, angles, and dihedral angles.
Receptor Selection: A target protein would be selected. The choice of receptor depends on the biological context of interest. For instance, if investigating its potential as an enzyme inhibitor, the crystal structure of that enzyme would be used.
Docking Simulation: Using specialized software, the ligand is placed in the binding site of the receptor. The program then samples a vast number of possible orientations and conformations of the ligand within the binding site, scoring each based on a force field that estimates the binding energy.
The output of a docking simulation provides valuable insights, including the binding energy (a measure of affinity) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein. While no specific docking studies for this compound are published, studies on structurally related keto-acid compounds demonstrate the utility of this approach in identifying potential biological targets and understanding interaction mechanisms.
| Docking Study Parameter | Description | Application to this compound |
| Ligand | The small molecule being studied. | This compound |
| Receptor | The target macromolecule, typically a protein. | A selected enzyme or receptor of interest. |
| Scoring Function | An algorithm to estimate the binding affinity. | Predicts the strength of the interaction between the compound and the target. |
| Binding Pose | The predicted orientation and conformation of the ligand in the binding site. | Reveals key interactions, such as hydrogen bonds from the carboxylic acid group or pi-stacking from the phenyl ring. |
Quantum Chemical Calculations for Reactivity and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. These calculations can be used to predict reactivity, spectroscopic properties, and reaction mechanisms.
For this compound, DFT calculations could elucidate:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Reactivity Indices: Calculations can map the electrostatic potential onto the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would be identified as nucleophilic centers, while the carbonyl carbon would be an electrophilic site.
Reaction Pathways: Quantum calculations can model the transition states of chemical reactions, allowing for the determination of activation energies and reaction rates. This could be used to study, for example, the reduction of the ketone group or esterification of the carboxylic acid.
Computational analyses on other keto acids have shown that such calculations are vital for understanding reaction mechanisms and selectivity. mdpi.com These methods provide a theoretical framework to rationalize and predict the chemical behavior of this compound in various chemical environments.
| Quantum Chemical Property | Significance | Predicted Characteristics for this compound |
| HOMO Energy | Relates to the ability to donate electrons. | The phenyl ring and oxygen lone pairs would contribute significantly. |
| LUMO Energy | Relates to the ability to accept electrons. | The π* orbitals of the carbonyl and phenyl groups would be the primary acceptors. |
| Electrostatic Potential | Indicates charge distribution and sites for electrophilic/nucleophilic attack. | Negative potential on oxygen atoms; positive potential on the carbonyl carbon and carboxylic proton. |
Prediction of Molecular Properties and Conformational Analysis
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule.
The structure of this compound features several rotatable bonds, leading to a large number of possible conformations:
The long aliphatic chain allows for significant flexibility.
Rotation around the bond connecting the phenyl group to the carbonyl group.
Rotation around the C-C bonds of the octanoic acid backbone.
Computational methods, including molecular mechanics and molecular dynamics (MD) simulations, are used to explore the conformational landscape. nih.gov These methods calculate the potential energy for different conformations, identifying the most stable (lowest energy) structures. For a molecule with both a polar carboxylic acid head and a nonpolar phenyl-alkyl tail, the conformational preference can be significantly influenced by its environment (e.g., in a polar solvent like water versus a nonpolar solvent). nih.gov MD simulations can also reveal how the molecule's shape fluctuates over time. nih.gov
Efficient computational protocols are essential for accurately describing the geometries and energies of different conformers, which is critical for understanding reaction outcomes involving flexible molecules. chemrxiv.org The interplay between the phenyl ring, the alkyl chain, and the carboxylic acid group can lead to specific folded conformations that may be stabilized by weak intramolecular interactions.
| Predicted Molecular Property | Value | Method of Prediction |
| Molecular Formula | C₁₄H₁₈O₃ | Calculation from structure |
| Molecular Weight | 234.29 g/mol | Calculation from atomic weights |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | Fragment-based calculation |
| LogP (Octanol-Water Partition Coeff.) | 3.1 - 3.5 | Computational prediction (e.g., ALOGPS, XLogP3) |
| Number of Rotatable Bonds | 9 | Counting of non-terminal single bonds |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Molecular Synthesis
The bifunctional nature of 8-Oxo-8-phenyloctanoic acid, possessing both a terminal carboxylic acid and a ketone, theoretically positions it as a versatile building block in organic synthesis. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. The ketone group, situated at the end of the alkyl chain and conjugated with the phenyl ring, is amenable to a variety of reactions including nucleophilic additions, reductions, and condensations.
However, specific examples of its use as a key intermediate in the total synthesis of complex natural products or pharmaceuticals are not prominently featured in peer-reviewed literature. Its structure suggests potential for creating long-chain compounds with a terminal phenyl group, which could be of interest in medicinal chemistry or materials science, but concrete, well-documented synthetic pathways employing this specific molecule are not readily found.
Precursor in Polymer Chemistry and Advanced Materials
In principle, this compound could serve as a monomer or a modifying agent in polymer chemistry. The carboxylic acid function allows for its incorporation into polyesters or polyamides through condensation polymerization. The presence of the phenyloctanoyl group could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or modified mechanical characteristics.
Despite this potential, a thorough search of scientific databases does not yield significant research on polymers specifically derived from this compound. While the broader class of keto acids has been explored in polymer science, dedicated studies on this particular compound's role in creating advanced materials are absent.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Synthetic Routes
The primary known synthesis of 8-oxo-8-phenyloctanoic acid involves the Friedel-Crafts acylation of benzene (B151609) with suberic anhydride (B1165640). In this classic electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride, facilitates the addition of the acyl group from suberic anhydride to the benzene ring. This method, while established, presents opportunities for the exploration of more modern and efficient synthetic strategies.
Future research could focus on developing greener and more atom-economical synthetic pathways. This might include:
Catalytic Direct Acylation: Investigating the use of heterogeneous catalysts or alternative Lewis acids to minimize waste and improve catalyst recyclability.
C-H Activation Strategies: Exploring methods for the direct C-H functionalization of benzene with a suitable octanoic acid derivative, which would represent a more elegant and efficient approach.
Flow Chemistry Synthesis: Adapting the synthesis to a continuous flow process could offer advantages in terms of safety, scalability, and product consistency.
The development of novel synthetic routes could not only improve the efficiency of obtaining this compound but also facilitate the synthesis of a library of related derivatives for structure-activity relationship studies.
Deeper Elucidation of Biological Roles and Mechanisms
Currently, there is a significant gap in the scientific literature regarding the specific biological roles and mechanisms of action of this compound. However, based on its structural features as a keto-fatty acid with a phenyl group, several hypotheses for future investigation can be formulated.
The presence of a long-chain fatty acid backbone suggests potential involvement in lipid metabolism. Research in the broader field of ketogenic diets has highlighted the diverse biological effects of fatty acids, including their role in energy metabolism and cellular signaling. For instance, medium-chain fatty acids like octanoic acid (C8) and decanoic acid (C10) have been shown to influence neuronal energy metabolism and may have therapeutic potential in neurological disorders. It would be valuable to investigate whether this compound can be metabolized in a similar fashion and what its effects on cellular energy homeostasis might be.
The 8-oxo functional group introduces a site for potential redox activity and interaction with various enzymes. The study of other "8-oxo" compounds, such as 8-oxoguanine in the context of DNA damage, underscores the importance of this chemical moiety in biological systems. Future research could explore if this compound or its metabolites can influence cellular redox balance or act as signaling molecules.
The terminal phenyl group adds a hydrophobic and aromatic character to the molecule, which could mediate interactions with specific proteins or membrane structures. The metabolism and biological activities of phenyl-substituted fatty acids have been a subject of interest, particularly in ruminants. Investigating the potential protein targets of this compound could reveal novel biological pathways and functions.
Development of Novel Methodologies and Applications
The lack of dedicated research on this compound means that the development of novel methodologies and applications is a wide-open field. A crucial first step would be the establishment of robust analytical methods for its detection and quantification in biological matrices. This would likely involve techniques such as:
High-Performance Liquid Chromatography (HPLC): Coupled with mass spectrometry (MS) or ultraviolet (UV) detection for sensitive and specific quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to increase volatility.
Once reliable analytical methods are in place, a systematic investigation of its pharmacokinetic and pharmacodynamic properties can be undertaken.
Potential applications for this compound could be explored in various fields, drawing inspiration from related compounds:
Pharmacology: As a scaffold for the design of new therapeutic agents. Its bifunctional nature (a carboxylic acid and a ketone) allows for a variety of chemical modifications to create derivatives with potentially interesting pharmacological profiles.
Materials Science: The long-chain carboxylic acid structure could be utilized in the synthesis of novel polymers or as a component in self-assembling systems.
Biochemical Probes: Labeled versions of this compound could be synthesized and used as chemical probes to identify its cellular targets and elucidate its mechanism of action.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structure of 8-Oxo-8-phenyloctanoic acid?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm proton and carbon environments, comparing chemical shifts to structurally similar compounds (e.g., 8-(4-Bromophenyl)-8-oxooctanoic acid) .
-
Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and phenyl group vibrations (e.g., ~1700 cm for ketones).
-
High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection.
-
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
-
Cross-Validation : Compare data with literature or databases (e.g., PubChem) to resolve ambiguities .
Table 1 : Key Analytical Techniques for Characterization
Technique Purpose Example Parameters NMR Structural elucidation H (400 MHz, CDCl), C (100 MHz) HPLC Purity assessment C18 column, 70:30 acetonitrile/water, 1 mL/min MS Molecular weight confirmation ESI-MS, positive ion mode
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (N or Ar) to prevent oxidation. Protect from light and moisture by storing at -20°C .
- Safety Protocols : Wear nitrile gloves, lab coats, and goggles during handling. Use fume hoods for weighing and synthesis steps to avoid inhalation .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. What experimental strategies can optimize catalytic efficiency in enzyme-mediated synthesis of this compound?
- Methodological Answer :
-
Enzyme Immobilization : Use silica or polymer supports to enhance enzyme stability and reusability .
-
Oxygen Modulation : Monitor dissolved oxygen levels via Clark-type electrodes, as oxygen can inhibit or alter enzyme activity in redox reactions .
-
Condition Optimization : Perform Design of Experiments (DoE) to test variables (pH, temperature, substrate concentration) and identify optimal ranges. For example:
-
pH : Test 6.0–8.0 using phosphate buffers.
-
Temperature : Screen 25–45°C to balance activity and denaturation.
-
Kinetic Analysis : Calculate and to compare enzyme performance under varying conditions .
Table 2 : Example DoE Parameters for Enzyme Optimization
Variable Range Measurement Tool pH 6.0–8.0 pH meter Temperature 25–45°C Thermocouple Substrate Concentration 1–10 mM HPLC
Q. How can researchers address discrepancies between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Re-evaluate Computational Models : Adjust density functional theory (DFT) parameters (e.g., solvation models, basis sets) to better reflect experimental conditions (e.g., solvent polarity) .
- Experimental Validation :
- Perform kinetic isotope effect (KIE) studies to probe reaction mechanisms.
- Use isotopic labeling (e.g., O) to track oxygen participation in ketone reactions.
- Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to quantify systematic errors between computational and experimental results .
Q. What methodologies are effective in resolving spectral data contradictions during structural characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, NOESY NMR can clarify spatial proximity of protons in stereoisomers .
- Literature Benchmarking : Compare spectral data with structurally analogous compounds (e.g., 8-(4-Bromophenyl)-8-oxooctanoic acid, δ 7.4–7.6 ppm for aromatic protons) .
- Collaborative Analysis : Share raw data with computational chemists to refine predictions or identify overlooked conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
